molecular formula C20H26N6O4 B2428281 Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034270-03-4

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No. B2428281
M. Wt: 414.466
InChI Key: RKAXCHBHPSHVJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure is likely to be largely determined by the triazine ring, a six-membered ring containing three nitrogen atoms and three carbon atoms. The methoxy, piperidinyl, and carbamate groups are all attached to this ring, which could influence their spatial orientation and reactivity .


Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions. The presence of the methoxy and carbamate groups could also enable reactions such as ester hydrolysis .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) describes the synthesis of cyclic dipeptidyl ureas, including derivatives involving similar compounds to Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate. This research contributes to the development of new classes of pseudopeptidic triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : Magano et al. (2014) explored the synthesis of various compounds, including Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, through palladium-catalyzed CH functionalization. This research is significant for the development of medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

  • Novel Oxazines Targeting COX2 : Srinivas et al. (2015) synthesized 1,2-oxazine based derivatives, which include structural similarities to Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate. Their study demonstrates the potential of these compounds in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).

Biological and Pharmacological Investigations

  • Antihelminthic Activity : Mavrova et al. (2006) conducted a study on piperazine derivatives of benzimidazoles, which share structural features with Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate, revealing significant antihelminthic activity (Mavrova, Anichina, Vuchev, Tsenov, Denkova, Kondeva, & Micheva, 2006).

  • In Vitro Oxidative Metabolism in Antidepressant Development : The study of the oxidative metabolism of novel antidepressants, as conducted by Hvenegaard et al. (2012), provides insights into the metabolic pathways of compounds structurally related to Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate. Such research is crucial for understanding the drug metabolism and disposition in novel antidepressant development (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Future Directions

Further studies could focus on synthesizing this compound and investigating its physical and chemical properties, reactivity, and potential biological activities. It would also be important to assess its safety profile .

properties

IUPAC Name

benzyl N-[2-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-29-19-24-16(23-18(25-19)26-10-6-3-7-11-26)12-21-17(27)13-22-20(28)30-14-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-14H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAXCHBHPSHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

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